2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC15936442
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide -](/images/structure/VC15936442.png)
Specification
Molecular Formula | C14H12N4O |
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Molecular Weight | 252.27 g/mol |
IUPAC Name | 2-methyl-N-pyridin-4-ylimidazo[1,2-a]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C14H12N4O/c1-10-13(18-9-3-2-4-12(18)16-10)14(19)17-11-5-7-15-8-6-11/h2-9H,1H3,(H,15,17,19) |
Standard InChI Key | CWACPUFZKSYWIU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of:
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Imidazo[1,2-a]pyridine core: A fused bicyclic system with a five-membered imidazole ring (positions 1–3) and a six-membered pyridine ring (positions 4–8).
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Substituents:
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2-Methyl group: Enhances lipophilicity and influences electronic properties.
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3-Carboxamide group: Linked to a pyridin-4-yl moiety, promoting hydrogen bonding and target interactions.
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IUPAC Name: 2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Molecular Formula: C₁₅H₁₃N₄O
Molecular Weight: 265.30 g/mol
Key Analogues and Related Compounds
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N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide : Shares a similar acetamide substituent, demonstrating hydrogen-bonded columnar crystal packing.
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3-(Pyrimidin-2-yl)imidazo[1,2-a]pyridines : Highlight the role of heteroaryl substituents in modulating bioactivity.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis is reported, plausible routes include:
Route 1: Gould-Jacobs Cyclization
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Starting material: 2-Aminopyridine reacts with α-bromoketone to form the imidazo[1,2-a]pyridine core.
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Carboxamide introduction: React the 3-carboxylic acid derivative with 4-aminopyridine via EDCI/HOBt coupling .
Route 2: Direct Functionalization
Spectroscopic Characterization
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¹H NMR:
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¹³C NMR:
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IR:
Crystallographic Data (Analogues)
Compound | Dihedral Angle (°) | Hydrogen Bonds (Å) | Reference |
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N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide | 9.04 | N–H⋯N: 2.70 | |
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | 7.96 | N–H⋯N: 2.75 |
Biological Activity and Mechanisms
Compound | Target | IC₅₀ (µM) | Reference |
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Imidazo[4,5-b]pyridine derivative | CDK2 | 0.004–0.046 | |
3-(Pyrimidin-2-yl)imidazo[1,2-a]pyridine | PA-PB1 interaction | 12 |
Antimicrobial Activity
Carboxamide derivatives exhibit broad-spectrum activity:
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Antifungal: Pyridine-3-sulfonamides show MIC ≤25 µg/mL against Candida albicans .
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Antimalarial: Triazolo[4,3-a]pyridines inhibit Plasmodium falciparum (IC₅₀ = 2.24 µM) .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
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Absorption: High permeability (LogP ~2.5).
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Metabolism: Likely CYP3A4-mediated oxidation.
Selectivity Indices
Research Gaps and Future Directions
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Synthetic optimization: Improve yield and scalability of carboxamide coupling.
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Target identification: Molecular docking studies to predict binding to kinases (e.g., CDK4/6).
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In vivo validation: Assess pharmacokinetics in murine models.
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